molecular formula C10H13NO4 B12399934 4-O-Methyldopa-d3

4-O-Methyldopa-d3

Cat. No.: B12399934
M. Wt: 214.23 g/mol
InChI Key: QRXPIKKZQGWJMW-LNEZGBMJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-Methyldopa-d3 involves the incorporation of deuterium into the 4-O-Methyldopa molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the methylation of L-DOPA (Levodopa) using deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is typically carried out in a deuterated solvent like deuterated dimethyl sulfoxide (DMSO-d6) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium into the final product. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) .

Chemical Reactions Analysis

Types of Reactions

4-O-Methyldopa-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives of this compound.

Scientific Research Applications

4-O-Methyldopa-d3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-O-Methyldopa-d3 is primarily related to its role as a stable isotope tracer. When incorporated into biological systems, it allows researchers to track the metabolic pathways and interactions of 4-O-Methyldopa without altering the compound’s inherent properties. The deuterium atoms in this compound provide a distinct mass difference that can be detected using mass spectrometry, enabling precise quantitation and analysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the incorporation of deuterium, which enhances its stability and allows for more accurate tracing and quantitation in scientific studies. This makes it particularly valuable in research applications where precise measurement and analysis are critical .

Properties

Molecular Formula

C10H13NO4

Molecular Weight

214.23 g/mol

IUPAC Name

(2S)-2-amino-3-[3-hydroxy-4-(trideuteriomethoxy)phenyl]propanoic acid

InChI

InChI=1S/C10H13NO4/c1-15-9-3-2-6(5-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/t7-/m0/s1/i1D3

InChI Key

QRXPIKKZQGWJMW-LNEZGBMJSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)O

Canonical SMILES

COC1=C(C=C(C=C1)CC(C(=O)O)N)O

Origin of Product

United States

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